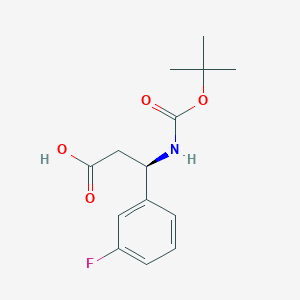

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid

Description

®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

(3R)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPQPXUDXQDVMK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375868 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-04-8 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid typically involves the protection of the amino group of the corresponding chiral amino acid, (R)-3-amino-3-(3-fluorophenyl)propionic acid, with a tert-butoxycarbonyl (Boc) protecting group. This Boc-protection stabilizes the amino functionality, facilitating further synthetic manipulations and peptide coupling reactions.

Stepwise Preparation

Starting Material : The synthesis begins with the enantiomerically pure (R)-3-amino-3-(3-fluorophenyl)propionic acid, which can be obtained via asymmetric synthesis or chiral resolution methods.

Boc Protection Reaction : The amino acid is reacted with di-tert-butyl dicarbonate (Boc2O) under basic or mildly acidic conditions to introduce the Boc protecting group on the amino nitrogen. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low to ambient temperatures.

Purification : The product, Boc-(R)-3-amino-3-(3-fluorophenyl)propionic acid, is purified by crystallization or chromatographic techniques to achieve high purity and maintain stereochemical integrity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Solvent choice affects solubility and reaction rate |

| Temperature | 0°C to room temperature | Lower temperatures favor stereochemical retention |

| Base | Triethylamine or sodium bicarbonate | Neutralizes acid byproducts, promotes Boc protection |

| Reaction Time | 1 to 4 hours | Monitored by TLC or HPLC for completion |

| Purification Method | Recrystallization or silica gel chromatography | Ensures removal of unreacted starting materials and side products |

Analytical Monitoring

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the introduction of the Boc group and verify the stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Employed to monitor reaction progress and assess enantiomeric purity.

- Mass Spectrometry (MS) : Confirms molecular weight and identity.

- Melting Point Determination : Used as a purity check; typical melting point is around 124-126°C.

Research Findings and Improvements

- The fluorine substituent on the phenyl ring enhances the compound's lipophilicity and metabolic stability, which is beneficial for pharmaceutical applications.

- Stereoselective synthesis routes have been optimized to maintain the (R)-configuration, critical for biological activity.

- Recent studies emphasize the importance of mild reaction conditions to prevent racemization during Boc protection.

- Alternative protecting groups have been explored but Boc remains preferred due to ease of removal and stability.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | (R)-3-amino-3-(3-fluorophenyl)propionic acid | Chiral amino acid precursor |

| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (DCM or THF), 0°C to RT | Formation of Boc-protected amino acid |

| Purification | Recrystallization or chromatography | High purity, stereochemical integrity |

| Analytical Techniques | NMR, HPLC, MS, melting point | Confirmation of structure and purity |

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, allowing selective reactivity at other sites. Deprotection typically occurs under acidic conditions:

Mechanism : Protonation of the Boc carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The resulting amine can undergo further functionalization, such as peptide coupling .

Carboxylic Acid Functionalization

The propionic acid moiety participates in reactions typical of carboxylic acids:

Esterification

| Reagent | Product | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride intermediate | Anhydrous, reflux |

| Methanol/H⁺ | Methyl ester | Catalytic acid |

Example : Reacting with methanol under acidic conditions yields the methyl ester, useful for further alkylation or reduction .

Amidation

| Coupling Agent | Amine Partner | Product |

|---|---|---|

| DCC/HOBt | Primary amine | Amide derivative |

Application : Amidation enables integration into peptide chains or polymer backbones .

Reduction

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ | Primary alcohol | Anhydrous conditions |

Limitation : Over-reduction of the fluorophenyl ring is avoided by controlling reaction time and temperature .

Fluorophenyl Ring Modifications

The 3-fluorophenyl group exhibits limited reactivity due to fluorine’s electron-withdrawing effects but can undergo targeted electrophilic substitution under harsh conditions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Fluoro-5-nitrophenyl |

| Sulfonation | Fuming H₂SO₄, 100°C | 3-Fluoro-5-sulfophenyl |

Challenges : Regioselectivity is influenced by steric and electronic factors, with meta-substitution often favored .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid serves as a building block for the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study : Research has indicated that derivatives of this compound exhibit potential as inhibitors in g-secretase pathways, which are relevant in Alzheimer's disease treatment. The Boc protection allows for selective reactions that can yield various analogs with improved efficacy and reduced side effects .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly for constructing complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can influence the stereochemistry of the products formed.

Data Table: Synthetic Routes

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Protection | tert-butoxycarbonyl chloride (Boc-Cl), triethylamine |

| 2 | Coupling | EDCI, HOBt with propanoic acid derivatives |

| 3 | Deprotection | Acidic conditions to remove Boc group |

This table outlines the typical synthetic pathway for utilizing this compound in laboratory settings.

Biochemical Probes

Due to its structural characteristics, this compound is studied as a biochemical probe to understand enzyme mechanisms and interactions within biological systems. It can be modified to enhance binding affinity to specific targets, making it a useful tool in drug discovery.

Case Study : In studies focused on enzyme inhibition, modifications of this compound have been shown to selectively inhibit certain proteases, offering insights into therapeutic strategies against various diseases .

Industrial Applications

In addition to academic research, this compound finds applications in industrial settings, particularly in the development of advanced materials and polymers. Its properties allow for the creation of materials with specific functionalities.

Data Table: Industrial Applications

| Application Area | Description |

|---|---|

| Material Science | Development of polymers with enhanced thermal stability |

| Chemical Industry | Synthesis of specialty chemicals for various applications |

Mechanism of Action

The mechanism of action of ®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, while the fluorophenyl group enhances binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

®-3-Amino-3-(4-fluorophenyl)propionic acid: Similar structure but lacks the Boc protecting group.

(S)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid: The enantiomer of the compound with different chiral properties.

3-(3-Fluorophenyl)propionic acid: Lacks the amino and Boc protecting groups.

Uniqueness

®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is unique due to its combination of a chiral center, a Boc protecting group, and a fluorophenyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid, commonly referred to as Boc-(R)-3-Amino-3-(3-fluorophenyl)propionic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.3 g/mol

- CAS Number : 500789-04-8

- Purity : ≥98% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the fluorophenyl group. The introduction of fluorine atoms into organic compounds often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. Studies have shown that fluorinated compounds can exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .

Biological Activities

- Antimicrobial Activity :

- Neuroprotective Effects :

- Inhibition of Enzymatic Activity :

Case Studies and Research Findings

A recent study evaluated the structure-activity relationship (SAR) of various fluorinated amino acids, including this compound. The results demonstrated that the introduction of the fluorine atom significantly increased the compound's potency in inhibiting serotonin uptake by 6-fold compared to non-fluorinated analogs .

Additionally, a comparative analysis of related compounds highlighted the importance of the stereochemistry and functional groups in determining biological activity. The following table summarizes key findings from various studies:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to an amine-functionalized propionic acid precursor. For example, a Boc-protected intermediate can be synthesized via carbodiimide-mediated coupling of 3-amino-3-(3-fluorophenyl)propionic acid with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, followed by purification via recrystallization or column chromatography. The fluorophenyl group may be introduced earlier via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- Purity : Melting point analysis (reported range: 124–126°C) .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify peaks for the Boc group (δ ~1.4 ppm for tert-butyl), fluorophenyl aromatic protons (δ ~6.8–7.4 ppm), and carboxylic acid proton (δ ~12 ppm).

- FT-IR : Confirm Boc carbonyl (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹).

- Elemental Analysis : Match experimental vs. theoretical values for C₁₄H₁₈FNO₄ .

Q. What are the key safety precautions for handling and storing this compound?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides, chlorates), which may react with the carboxylic acid or Boc group .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or decarboxylation .

Q. What is the role of the Boc group, and how is it typically removed?

- Methodological Answer : The Boc group protects the amine during synthesis to prevent unwanted side reactions. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1–2 hours) or HCl in dioxane (4 M, 30–60 minutes), followed by neutralization and isolation of the free amine .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess during synthesis?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) to enhance stereocontrol during precursor synthesis.

- Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC purification.

- Kinetic Resolution : Optimize reaction temperature and solvent polarity to favor the (R)-enantiomer during Boc protection .

Q. What strategies resolve data discrepancies in thermal stability characterization?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Compare experimental melting points (e.g., 124–126°C) with literature values to identify impurities or polymorphs.

- Thermogravimetric Analysis (TGA) : Monitor mass loss at 150–200°C to detect Boc group decomposition.

- Control Experiments : Repeat synthesis under anhydrous conditions to rule out moisture-induced degradation .

Q. How is this compound used in peptide coupling reactions under varying catalytic conditions?

- Methodological Answer :

- Activation : Convert the carboxylic acid to an active ester (e.g., N-hydroxysuccinimide ester) using DCC or EDC/HOBt.

- Coupling : React with amines in DMF or THF at 0–25°C. Monitor reaction progress via LC-MS.

- Catalysis : Screen palladium or organocatalysts for improved coupling efficiency in sterically hindered environments .

Q. How does the 3-fluorophenyl substituent affect physicochemical properties compared to other halogenated analogs?

- Methodological Answer :

- Lipophilicity : Fluorine’s electronegativity increases logP compared to chloro or bromo analogs (e.g., 3-(3-chlorophenyl) variant has higher logP).

- Acidity : The electron-withdrawing fluorine enhances carboxylic acid acidity (pKa ~2.5–3.0 vs. ~4.0 for non-fluorinated analogs).

- Solubility : Reduced aqueous solubility due to fluorophenyl hydrophobicity; use DMSO or acetone for dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.